molecular formula C18H18Br2N2O B13870162 4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine

4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine

Cat. No.: B13870162
M. Wt: 438.2 g/mol
InChI Key: RQLPLVNEYKVDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine is a chemical compound that features a morpholine ring attached to a 2,7-dibromocarbazole moiety through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbazole derivatives with various functional groups attached to the 2 and 7 positions .

Scientific Research Applications

4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine depends on its specific application. In organic electronics, the compound’s electronic properties are influenced by the conjugation between the carbazole and morpholine moieties. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine is unique due to the presence of both the morpholine ring and the 2,7-dibromocarbazole moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C18H18Br2N2O

Molecular Weight

438.2 g/mol

IUPAC Name

4-[2-(2,7-dibromocarbazol-9-yl)ethyl]morpholine

InChI

InChI=1S/C18H18Br2N2O/c19-13-1-3-15-16-4-2-14(20)12-18(16)22(17(15)11-13)6-5-21-7-9-23-10-8-21/h1-4,11-12H,5-10H2

InChI Key

RQLPLVNEYKVDQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.